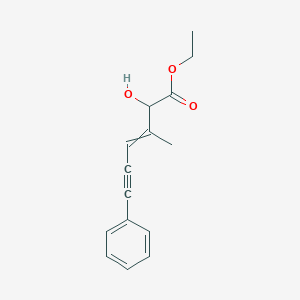
2-Heptadecyl-2-nonadecyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-2-nonadecyloxirane is an organic compound with the molecular formula C36H72O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by its long alkyl chains, making it a significant molecule in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-2-nonadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
Heptadecene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-2-nonadecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.
Scientific Research Applications
2-Heptadecyl-2-nonadecyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of surfactants and emulsifiers, owing to its long alkyl chains and reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-2-nonadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in applications such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecyl-2-phenylethanol
- 2-Heptadecyl-2-naphtha[2,3]imidazole
Comparison
2-Heptadecyl-2-nonadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. For instance, 2-Heptadecyl-2-imidazoline has an imidazoline ring, which affects its chemical behavior and applications differently. Similarly, 2-Heptadecyl-2-phenylethanol and 2-Heptadecyl-2-naphtha[2,3]imidazole have different functional groups that influence their reactivity and use in various fields.
Properties
CAS No. |
922163-95-9 |
|---|---|
Molecular Formula |
C38H76O |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
2-heptadecyl-2-nonadecyloxirane |
InChI |
InChI=1S/C38H76O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-38(37-39-38)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
IWTVTFCESFUCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
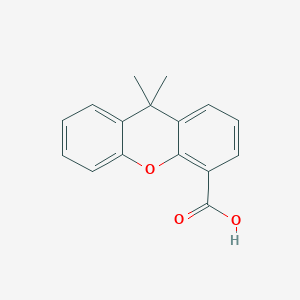
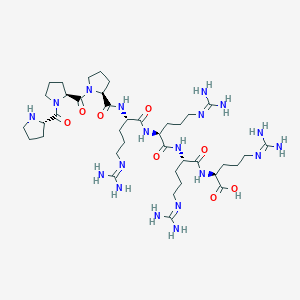
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

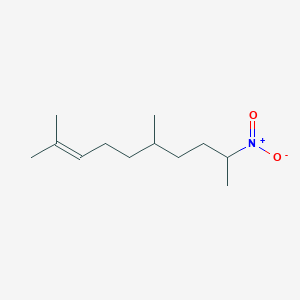
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
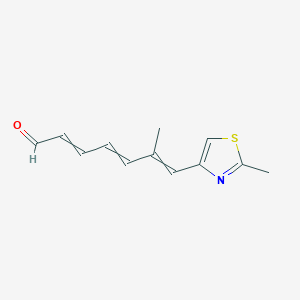
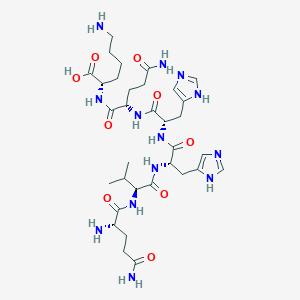
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
